molecular formula C9H9BrO2 B580708 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol CAS No. 1207176-06-4

6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol

Cat. No.: B580708
CAS No.: 1207176-06-4
M. Wt: 229.073
InChI Key: WPKCUORKKDOBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol typically involves the bromination of 2-methyl-2,3-dihydrobenzofuran-4-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and ensure selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is largely dependent on its interaction with biological targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function. Additionally, its ability to generate reactive oxygen species (ROS) upon metabolic activation can contribute to its cytotoxic effects against cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is unique due to the specific combination of substituents on the benzofuran ring. The presence of both the bromine atom and the methyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-2-methyl-2,3-dihydro-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKCUORKKDOBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C=C2O1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.